molecular formula C8H14O7 B018578 Ethyl glucuronide CAS No. 17685-04-0

Ethyl glucuronide

Cat. No.: B018578
CAS No.: 17685-04-0
M. Wt: 222.19 g/mol
InChI Key: IWJBVMJWSPZNJH-XWBUKDKVSA-N
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Mechanism of Action

Target of Action

Ethyl glucuronide (EtG) is a minor metabolite of ethanol . It is formed in the body by glucuronidation following exposure to ethanol, usually from drinking alcoholic beverages . The primary target of EtG is the enzyme glucuronyl transferase, which is responsible for the glucuronidation of ethanol .

Mode of Action

EtG is formed in the body when ethanol is metabolized by the enzyme glucuronyl transferase . This process, known as glucuronidation, involves the addition of a glucuronic acid molecule to ethanol, resulting in the formation of EtG . This reaction is part of the body’s mechanism for detoxifying and eliminating substances .

Biochemical Pathways

The formation of EtG is part of the non-oxidative metabolic pathway of ethanol . In this pathway, a small portion (<1%) of the ingested ethanol undergoes glucuronidation to form EtG . This process is facilitated by the enzyme glucuronyl transferase .

Pharmacokinetics

EtG is a stable, water-soluble metabolite that can be detected in body fluids for an extended period after the complete elimination of alcohol from the body . The elimination half-life of EtG is approximately 2-3 hours . It is detectable in urine up to 70-80 hours after moderate alcohol consumption and up to 130 hours after heavy consumption .

Result of Action

The formation of EtG in the body serves as a biomarker for recent alcohol intake . It is used to monitor alcohol abstinence in various situations where drinking is prohibited, such as in alcohol treatment programs, professional monitoring programs, and in recovering alcoholic patients . A positive EtG test usually confirms a person was exposed to ethanol within the days leading up to the test .

Action Environment

The detection of EtG can be influenced by various environmental factors. For instance, EtG can be detected in samples at very low levels, leading to false positives after exposure to alcohol from non-beverage sources, or incidental exposure . These sources of possible exposure in the environment are numerous and include alcohol in mouthwash, foods, over-the-counter medications, and even from inhalation of alcohol from topical use .

Biochemical Analysis

Biochemical Properties

Ethyl glucuronide is a direct metabolite of ethanol, which is formed in the body by the process of glucuronidation . This process involves the transfer of glucuronic acid, a sugar derivative, to ethanol, facilitated by the enzyme UDP glucuonyltransferase . The formation of EtG is a part of the body’s mechanism to detoxify and eliminate substances that cannot be used as an energy source .

Cellular Effects

The presence of this compound in the body signifies recent exposure to ethanol . As a metabolite of ethanol, the effects of EtG at the cellular level are largely reflective of the effects of ethanol. Ethanol and its metabolites can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The formation of this compound involves the enzymatic process of glucuronidation, where the enzyme UDP glucuonyltransferase catalyzes the transfer of glucuronic acid to ethanol . This process occurs at the molecular level and is a part of the body’s mechanism to detoxify and eliminate substances .

Temporal Effects in Laboratory Settings

This compound is a stable compound and can be detected in the body for an extended period after the complete elimination of alcohol . This makes it a valuable tool for monitoring alcohol consumption over time, especially in clinical and forensic settings .

Metabolic Pathways

This compound is involved in the metabolic pathway of ethanol. Ethanol is metabolized in the liver, primarily through oxidation by alcohol dehydrogenases and to a lesser extent by cytochrome P450 (CYP) 2E1 . A small fraction of ethanol undergoes nonoxidative metabolism, leading to the formation of this compound .

Transport and Distribution

Once formed, this compound is excreted from the body primarily through urine . The transport and distribution of EtG within cells and tissues require transport proteins . Uptake transporters mediate the uptake of EtG into the liver and kidney, while efflux transporters mediate its expulsion into bile, urine, and the intestinal lumen .

Subcellular Localization

The formation of this compound occurs in the liver, specifically in the cytosol where the enzyme UDP glucuonyltransferase resides . After its formation, EtG is transported out of the liver cells and eventually excreted from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl glucuronide can be synthesized through the enzymatic reaction of ethanol with uridine diphosphate glucuronic acid, catalyzed by the enzyme glucuronyl transferase . This reaction typically occurs in the liver.

Industrial Production Methods: Industrial production of this compound involves the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solid-phase extraction and liquid chromatography coupled with mass spectrometry for purification and analysis .

Chemical Reactions Analysis

Types of Reactions: Ethyl glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not undergo significant oxidation or reduction under physiological conditions .

Common Reagents and Conditions:

Major Products Formed: The major products of this compound reactions are ethanol and glucuronic acid, especially under hydrolytic conditions .

Comparison with Similar Compounds

Uniqueness: Ethyl glucuronide is unique in its high sensitivity and specificity as a biomarker for ethanol exposure. Unlike ethyl sulfate, which is also a metabolite of ethanol, this compound is more stable and can be detected in various biological matrices such as urine, hair, and nails .

Properties

CAS No.

17685-04-0

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1

InChI Key

IWJBVMJWSPZNJH-XWBUKDKVSA-N

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

SMILES

CCOC1C(C(C(C(O1)C(=O)O)O)O)O

Canonical SMILES

CCOC1C(C(C(C(O1)C(=O)O)O)O)O

physical_description

Solid

Synonyms

ethyl beta-D-6-glucosiduronic acid
ethyl glucuronide
ethyl-beta-D-glucopyranosiduronic acid
ethylglucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl glucuronide
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Ethyl glucuronide
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Ethyl glucuronide
Reactant of Route 4
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Ethyl glucuronide
Reactant of Route 5
Ethyl glucuronide
Reactant of Route 6
Ethyl glucuronide

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